4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid
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Overview
Description
4’-(2-Methoxyphenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid is an organic compound that belongs to the class of bipyrroles This compound is characterized by the presence of a methoxyphenyl group attached to a bipyrrole structure, which includes a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Methoxyphenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenylboronic acid and 1,3’-bipyrrole.
Coupling Reaction: A Suzuki coupling reaction is employed to attach the 2-methoxyphenyl group to the bipyrrole core.
Carboxylation: The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of 4’-(2-Methoxyphenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4’-(2-Methoxyphenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted bipyrrole compounds.
Scientific Research Applications
4’-(2-Methoxyphenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4’-(2-Methoxyphenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: A related compound with a similar methoxyphenyl group but different core structure.
2-(4-Methoxyphenyl)acetamide: Another similar compound with an amide functional group instead of a carboxylic acid.
Uniqueness
4’-(2-Methoxyphenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid is unique due to its bipyrrole core, which imparts distinct chemical and biological properties compared to other methoxyphenyl derivatives
Properties
Molecular Formula |
C16H14N2O3 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-3-pyrrol-1-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C16H14N2O3/c1-21-13-7-3-2-6-11(13)12-10-17-14(16(19)20)15(12)18-8-4-5-9-18/h2-10,17H,1H3,(H,19,20) |
InChI Key |
UVKIGDDECZNYJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CNC(=C2N3C=CC=C3)C(=O)O |
Origin of Product |
United States |
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